molecular formula C15H24O6 B12510208 Tripropylene Glycol Diacrylate, Mixture of Isomers CAS No. 68901-05-3

Tripropylene Glycol Diacrylate, Mixture of Isomers

Cat. No.: B12510208
CAS No.: 68901-05-3
M. Wt: 300.35 g/mol
InChI Key: FWQJYIDNAYBUMM-UHFFFAOYSA-N
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Description

Introduction to Tripropylene Glycol Diacrylate (TPGDA)

Chemical Identity and Isomeric Composition

Tripropylene glycol diacrylate belongs to the acrylate ester family, characterized by two reactive acrylate groups (-O-CO-CH=CH₂) bonded to a tripropylene glycol chain. The compound’s molecular structure comprises a central tripropylene glycol unit (three propylene oxide units) flanked by acrylate termini. Its isomeric complexity arises from the variable positioning of oxygen atoms within the glycol chain, leading to structural permutations such as:

  • 1,3-Propanediyl-bis(oxypropane-3,1-diyl) diacrylate
  • 1,2-Propanediyl-bis(oxymethylethylene) diacrylate

These isomers differ in the spatial arrangement of ether linkages, influencing physical properties like viscosity and polymerization kinetics. The primary isomer, identified as 3-{3-[3-(prop-2-enoyloxy)propoxy]propoxy}propyl prop-2-enoate, dominates commercial mixtures.

Table 1: Key Structural and Physical Properties of TPGDA

Property Value/Description Source
Molecular Formula C₁₅H₂₄O₆
Molecular Weight 300.35 g/mol
Isomeric Forms ≥3 distinct spatial configurations
Boiling Point 172°C (at 760 mmHg)
Solubility in Water 0.36 g/L at 25°C

The coexistence of isomers in commercial TPGDA enhances its utility in polymer networks by introducing controlled heterogeneity, which improves flexibility and reduces brittleness in cured products.

Historical Development in Polymer Science

TPGDA’s synthesis and application evolved alongside advances in acrylate chemistry during the mid-20th century. Early developments in the 1950s focused on monofunctional acrylates, but by the 1970s, the demand for crosslinkable polymers spurred interest in difunctional variants. TPGDA emerged as a solution to balance reactivity and viscosity, addressing limitations of earlier diacrylates like hexanediol diacrylate (HDDA), which exhibited excessive rigidity.

A pivotal milestone occurred in the 1980s with the advent of ultraviolet (UV) curing technologies. TPGDA’s rapid polymerization under UV light, coupled with its low volatility, made it ideal for coatings and inks. The 1990s saw its adoption in dental composites, where its isomer mixture provided optimal stress distribution during curing.

Recent innovations include its integration into reversible addition-fragmentation chain-transfer (RAFT) polymerization systems. For example, a 2022 study demonstrated TPGDA’s efficacy in RAFT step-growth polymerization, enabling precise control over polymer architecture for stimuli-responsive materials.

Industrial and Academic Relevance

Industrial Applications

TPGDA’s dual functionality and low viscosity (≤100 cP at 25°C) make it indispensable in:

  • UV-Curable Coatings : As a reactive diluent, TPGDA reduces viscosity in formulations for wood, plastic, and automotive finishes while enhancing crosslink density, yielding surfaces with superior abrasion resistance.
  • 3D Printing Resins : Its fast curing kinetics and minimal shrinkage under electron beam (EB) irradiation enable high-resolution additive manufacturing.
  • Pressure-Sensitive Adhesives : TPGDA-modified acrylic adhesives exhibit tunable tack and peel strength, critical for medical device assembly.

Table 2: Industrial Applications of TPGDA

Sector Function Benefit
Electronics Dielectric coatings Enhanced moisture resistance
Biomedical Dental restorative composites Reduced polymerization stress
Packaging Flexographic inks Improved substrate adhesion
Academic Research Frontiers

In academia, TPGDA serves as a model monomer for studying:

  • Network Formation Dynamics : Its isomer mixture provides insights into how structural heterogeneity affects glass transition temperatures (Tg) and mechanical properties in crosslinked polymers.
  • Sustainable Polymerization : Researchers exploit TPGDA’s reactivity in solvent-free systems to develop eco-friendly coatings with reduced volatile organic compound (VOC) emissions.

A 2025 study highlighted TPGDA’s role in synthesizing disulfide-linked graft copolymers, enabling recyclable thermosets through dynamic covalent chemistry.

Properties

CAS No.

68901-05-3

Molecular Formula

C15H24O6

Molecular Weight

300.35 g/mol

IUPAC Name

3-[3-(3-prop-2-enoyloxypropoxy)propoxy]propyl prop-2-enoate

InChI

InChI=1S/C15H24O6/c1-3-14(16)20-12-6-10-18-8-5-9-19-11-7-13-21-15(17)4-2/h3-4H,1-2,5-13H2

InChI Key

FWQJYIDNAYBUMM-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)OCCCOCCCOCCCOC(=O)C=C

Origin of Product

United States

Scientific Research Applications

Tripropylene Glycol Diacrylate (TPGDA), a mixture of isomers with the molecular formula C15H24O6 , has a variety of applications, including uses in polymer blends, coatings, and adhesives .

Chemical Data

  • Analyte Name: this compound
  • CAS Number: 42978-66-5
  • Molecular Formula: C15H24O6
  • Molecular Weight: 300.35
  • Accurate Mass: 300.16

Scientific Research Applications

  • Polymer blends TPGDA can potentially increase the crosslink density of polymer blends . It has been proposed that TPGDA should be grafted onto waste tire dust for industrial structures and may help increase the compatibility of polymer composites while reutilizing waste accumulated in the environment .
  • Emulsion Stability TPGDA monomer is unstable in water due to its low water solubility . However, the stability of TPGDA emulsion could be improved by adding an adequate amount of surfactant .
  • Coatings and adhesives TPGDA is used as a material for curable coatings for various kinds of material such as woods, metals, and polymers .
  • Crosslinking agent TPGDA was used as a crosslinking agent, proving that it is efficient for promoting crosslinking with an increase of about 45% in gel fraction of tribological properties of ultra-high molecular weight polyethylene (UPE) compared to pure UPE .
  • Other It exhibits good jetting performance and great thermal stability and is also a commonly used material, mostly for its balance of dielectric and structural properties .

Safety Information

According to the safety data sheet, intense heating may cause tri(propylene glycol) diacrylate to form explosive mixtures with air, and hazardous combustion gases or vapors may develop in the event of a fire .

TestTest SystemMetabolic ActivationResult
Gene mutation testChinese hamster ovary cellsWith and withoutNegative
In vitro mammalian cell gene mutation testMouse lymphoma cellsWith and withoutPositive
In vivo micronucleus testMouse (Intraperitoneal application)N/ANegative

Comparison with Similar Compounds

Comparison with Similar Diacrylate Monomers

TPGDA belongs to the aliphatic diacrylate family, which includes hexanediol diacrylate (HDDA) , dipropylene glycol diacrylate (DPGDA) , and propoxylated neopentyl glycol diacrylate (2PO-NPGDA) . Below is a detailed comparison of their properties, performance, and applications:

Chemical Structure and Physical Properties

Property TPGDA HDDA DPGDA 2PO-NPGDA
Structure Three propylene glycol units linked by ester bonds Six-carbon chain with two acrylate groups Two propylene glycol units linked by ester bonds Neopentyl glycol with propylene oxide modification
Viscosity (mPa·s) 40,000 (high) 1,550 (moderate) 1,190 (moderate) 660 (low)
Solubility Compatible with styrene, THF, and other acrylates Limited solubility in polar solvents Moderate solubility in acrylates High solubility in oligomers
  • Key Insight: TPGDA’s higher viscosity compared to HDDA and DPGDA makes it suitable for applications requiring controlled flow, such as 3D printing support inks . However, its solubility profile allows blending with other monomers to adjust formulation viscosity .

Performance in UV-Cured Coatings

  • Hardness & Scratch Resistance: TPGDA-based coatings exhibit moderate hardness but are outperformed by cyclohexanedimethanol diacrylates (CHDMDA), which provide superior scratch resistance and chemical durability due to their rigid cycloaliphatic structure .
  • Curing Efficiency: TPGDA demonstrates comparable curing kinetics to HDDA and DPGDA in photo-DSC studies, achieving high monomer conversion rates (>80%) under UV irradiation . However, CHDMDA-based formulations cure faster and yield higher crosslink density .
  • Thermal Stability : TPGDA shows reliable thermal stability up to 200°C, critical for high-temperature applications like electronic encapsulants .

Biological Activity

Tripropylene glycol diacrylate (TPGDA) is a multifunctional acrylate widely used in various industrial applications, including coatings, adhesives, and biomedical devices. Understanding its biological activity is crucial due to its potential health impacts, particularly regarding skin sensitization, genotoxicity, and neurotoxicity.

TPGDA is characterized by its ability to polymerize upon exposure to ultraviolet light or heat, forming cross-linked networks. This property makes it valuable in applications requiring durable materials. However, TPGDA's electrophilic nature raises concerns about its interaction with biological systems. Acrylates can act as alkylating agents, potentially leading to DNA damage and sensitization reactions in biological tissues .

Genotoxicity Studies

Research has indicated that TPGDA does not exhibit systemic genotoxicity when applied dermally. In a study involving Tg.AC mice, TPGDA was administered three times a week for 20 weeks. The results showed no significant increase in DNA damage markers or micronuclei formation in peripheral blood cells, suggesting that TPGDA may not be absorbed systemically at harmful levels when applied to the skin .

Study Method Findings
Tg.AC Mice StudyDermal application of TPGDANo significant genotoxic effects observed; no increase in DNA damage markers
Skin Sensitization StudyLLNA (Local Lymph Node Assay)Induced significant lymph node cell proliferation, indicating potential sensitization

Skin Sensitization Potential

TPGDA has been identified as a skin sensitizer. A local lymph node assay (LLNA) demonstrated that TPGDA could provoke a greater-than-three-fold increase in lymph node cell proliferation in treated mice . This finding aligns with other studies highlighting the sensitizing potential of acrylates due to their reactivity with skin proteins.

Neurotoxicity Assessment

Recent studies have also evaluated the neurotoxic effects of TPGDA. In vitro assays using neuronal cell cultures reported a reduction in cell viability at concentrations as low as 12.5 µM. This suggests that TPGDA may pose risks to neural tissues, particularly in applications where leaching into biological systems could occur .

Neurotoxicity Study Method Findings
Cell Viability AssayNeutral Red Uptake AssaySignificant reduction in neuronal cell viability at concentrations ≥12.5 µM

Case Study 1: Biomedical Applications

TPGDA is often used in the formulation of hydrogels for drug delivery systems due to its biocompatibility and ability to form stable networks. Research has shown that TPGDA-based hydrogels can effectively release therapeutic agents while maintaining structural integrity over time .

Case Study 2: Industrial Use

In industrial settings, TPGDA is utilized for its adhesive properties in coatings and inks. However, safety assessments have raised concerns about occupational exposure leading to sensitization or other adverse effects among workers handling these materials .

Q & A

Q. How can researchers characterize the purity and isomer distribution of TPGDA?

  • Methodological Answer : Gas chromatography (GC) or high-performance liquid chromatography (HPLC) with appropriate calibration standards (e.g., using dipropylene glycol analogs) is recommended for quantifying purity and isomer ratios. For TPGDA, GC-MS with a non-polar column (e.g., DB-5) can resolve isomers based on elution order, as demonstrated in analogous studies on oligomeric glycols . Ensure internal standards account for branching variations in isomers.

Q. What solvents are compatible with TPGDA for formulating UV-curable coatings?

  • Methodological Answer : Solubility testing should prioritize low-viscosity solvents that maintain monomer stability. Experimental data shows TPGDA is fully soluble in tripropylene glycol diacrylate (self-compatible) and petroleum solvents, partially soluble in ethanol and butyl acetate (cloudy but stable), and insoluble in water . Compatibility tables for acrylate monomers (e.g., styrene, hexanediol diacrylate) can guide solvent selection based on viscosity and reactivity .

Q. How does TPGDA’s molecular structure influence its role as a reactive diluent?

  • Methodological Answer : TPGDA’s branched polyether backbone and difunctional acrylate groups enhance crosslinking efficiency while reducing viscosity. Compare its performance to monofunctional (e.g., isobornyl acrylate) or trifunctional (e.g., trimethylolpropane triacrylate) monomers using rheological studies to quantify viscosity reduction and cure speed .

Advanced Research Questions

Q. How can controlled radical polymerization (e.g., RAFT) be optimized using TPGDA to synthesize branched polymers?

  • Methodological Answer : In RAFT dispersion polymerization, adjust chain transfer agent (CTA) addition (e.g., stepwise vs. bulk) and stabilizer concentration to control branching density. A study combining methyl methacrylate with TPGDA achieved stable microspheres by optimizing CTA-to-monomer ratios and reaction temperature (e.g., 70°C under nitrogen) . Monitor molecular weight distribution via GPC and branching via NMR.

Q. What analytical strategies resolve and quantify isomer content in TPGDA mixtures?

  • Methodological Answer : Adapt full-scan GC-MS protocols used for tris(chloropropyl) phosphate (TCPP) isomer separation. Employ a non-polar GC column (e.g., DB-5) with temperature gradients to differentiate isomers by retention time. Validate with synthetic standards or computational modeling (e.g., QSAR) to assign peaks .

Q. How can researchers assess TPGDA’s environmental persistence and toxicity when data is limited?

  • Methodological Answer : Use read-across methods with structurally analogous glycols (e.g., dipropylene glycol) to predict biodegradation and ecotoxicity. The U.S. EPA’s hazard evaluation framework recommends testing ready biodegradability (OECD 301) and aquatic toxicity (e.g., Daphnia magna assays) while referencing analogs with similar methyl group configurations .

Q. Does isomer variability in TPGDA affect polymerization kinetics or material properties?

  • Methodological Answer : Compare polymerization rates and crosslink density using isomer-enriched TPGDA fractions. For example, isolate isomers via fractional distillation and conduct DSC or photo-DSC to measure exothermic peaks during UV curing. Studies on dipropylene glycol diacrylate isomers show branching influences glass transition temperature (Tg) and mechanical flexibility .

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